(2E)-3-(2H-chromen-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one
Descripción
The compound “(2E)-3-(2H-chromen-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one” is a conjugated enone system featuring a chromene (2H-chromen-3-yl) moiety linked via an α,β-unsaturated ketone bridge to a 3,4-dihydroquinoline scaffold. Chromene derivatives are known for their pharmacological properties, including anti-inflammatory and anticancer activities, while dihydroquinoline scaffolds are often explored for their role in central nervous system (CNS) targeting and antimicrobial applications .
Propiedades
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-1-(3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(22-13-5-8-17-6-1-3-9-19(17)22)12-11-16-14-18-7-2-4-10-20(18)24-15-16/h1-4,6-7,9-12,14H,5,8,13,15H2/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHBOQSLCFWNCJ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC4=CC=CC=C4OC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC4=CC=CC=C4OC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (2E)-3-(2H-chromen-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one is a hybrid molecule that combines structural elements from both chromen and dihydroquinoline moieties. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. Recent studies have focused on its various biological properties, including anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure highlights the presence of a chromen moiety fused with a quinoline derivative, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds with chromen and quinoline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of these compounds can inhibit the proliferation of various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of similar chromen-based compounds on A549 (lung cancer) and BEL-7402 (liver cancer) cells. The results indicated IC50 values in the low micromolar range, demonstrating potent anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through in vitro assays measuring the inhibition of pro-inflammatory cytokines.
- Findings : The compound demonstrated a dose-dependent reduction in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for its anti-inflammatory effects .
Neuroprotective Properties
Given the structural similarities to known acetylcholinesterase inhibitors, this compound has been investigated for neuroprotective effects.
- Research Insights : In silico docking studies indicated that the compound binds effectively to the active site of acetylcholinesterase, potentially enhancing cholinergic transmission and offering therapeutic benefits in conditions like Alzheimer's disease .
The biological activities of (2E)-3-(2H-chromen-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one are believed to stem from its ability to modulate multiple signaling pathways:
- Inhibition of Enzymatic Activity : The compound's interaction with acetylcholinesterase suggests it may prevent the breakdown of acetylcholine, enhancing neurotransmission.
- Antioxidant Activity : The presence of phenolic moieties in its structure contributes to radical scavenging capabilities, reducing oxidative stress in cells.
- Cell Cycle Modulation : Studies indicate that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Data Table: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that include the formation of chromenone and dihydroquinoline moieties. Various methods have been reported in literature, including:
- Condensation Reactions : Utilizing β-keto acids and amines to form the desired chromenone structure.
- Cyclization Techniques : Employing cyclocondensation reactions to generate the dihydroquinoline framework.
For instance, a study detailed the synthesis of similar compounds through a series of condensation reactions involving substituted anilines and β-keto acids, demonstrating the versatility of these synthetic pathways .
Antimicrobial Properties
Research has shown that derivatives of this compound exhibit significant antimicrobial activity. For example, a study evaluated novel 4-hydroxyquinolin-2(1H)-ones derived from related structures, revealing promising in vitro activity against various bacterial strains . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Compounds featuring the chromenone and quinoline motifs have been investigated for their anticancer properties. A report indicated that certain derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways . The presence of the quinoline ring is particularly noted for its role in enhancing cytotoxicity against tumor cells.
Enzyme Inhibition
The compound has also been studied as a potential inhibitor of carboxylesterases, enzymes involved in drug metabolism. This inhibition can enhance the bioavailability of certain drugs by preventing their breakdown . The structure-activity relationship (SAR) studies suggest that modifications to either the chromenone or quinoline portions can significantly affect inhibitory potency.
Case Study 1: Antimicrobial Activity Evaluation
A comprehensive study evaluated several derivatives of similar structures for their antimicrobial efficacy. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, with results indicating that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Mechanisms
In a detailed investigation into the anticancer effects, compounds related to (2E)-3-(2H-chromen-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one were tested on various cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis via mitochondrial pathways . The study highlighted potential mechanisms such as reactive oxygen species (ROS) generation and modulation of apoptotic factors.
Summary Table of Applications
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several structurally related compounds have been synthesized and characterized, enabling comparative analysis:
Pharmacological Potential
Q & A
What synthetic methodologies are optimal for preparing (2E)-3-(2H-chromen-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one, and how can reaction yields be improved?
Answer:
The compound is synthesized via Claisen-Schmidt condensation between a chromen-3-carbaldehyde and a 3,4-dihydroquinolin-1(2H)-yl ketone. Key steps include:
- Base selection: Sodium hydroxide or potassium carbonate in ethanol/methanol (yields 65–85%) .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) under reflux improve conjugation of the α,β-unsaturated ketone .
- Purification: Column chromatography with ethyl acetate/hexane (3:7) resolves stereoisomers .
Yield improvements require controlled pH (8–9) and inert atmospheres to suppress side reactions like ketone dimerization .
How do crystallographic torsion angles and dihedral angles inform conformational stability in this compound?
Answer:
Single-crystal X-ray diffraction reveals:
- Torsion angles: The enone linker (C8–C9–C10–C11) adopts an s-cis conformation (torsion angle: 178.64°), critical for π-conjugation and bioactivity .
- Dihedral angles: The chromene and dihydroquinoline rings form a 56.3° dihedral angle, influencing intermolecular interactions (e.g., C–H···π stacking) .
- Disorder analysis: Partial occupancy of solvent molecules (e.g., ethanol) in the lattice requires refinement with 42 restraints to resolve thermal motion discrepancies .
What spectroscopic techniques are most reliable for confirming structural integrity and purity?
Answer:
- 1H/13C NMR: Diagnostic signals include the enone proton (δ 7.8–8.1 ppm, J = 15.6 Hz) and chromene carbonyl carbon (δ 190–195 ppm) .
- IR spectroscopy: Strong absorption at 1650–1680 cm⁻¹ confirms the α,β-unsaturated ketone .
- X-ray crystallography: R factor < 0.05 and wR < 0.12 validate atomic positions and bond lengths (e.g., C–C: 1.45–1.48 Å) .
- Mass spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 448.93 .
How can contradictions in reported biological activity data (e.g., antiplasmodial vs. antimicrobial efficacy) be resolved?
Answer:
- Assay standardization: Use consistent parasite strains (e.g., Plasmodium falciparum 3D7) and bacterial models (e.g., E. coli ATCC 25922) to minimize variability .
- Structural analogs: Compare activity of derivatives (e.g., chloro vs. methoxy substitutions) to identify pharmacophores. For example, 2-chloro analogs show 3× higher antiplasmodial IC₅₀ than methyl derivatives .
- Solubility controls: DMSO concentration ≤1% in cell-based assays prevents false negatives due to aggregation .
What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular docking: AutoDock Vina simulations reveal hydrogen bonding between the enone carbonyl and Pf DHFR active-site residues (e.g., Asp54, ΔG = −9.2 kcal/mol) .
- QSAR modeling: Electron-withdrawing groups (e.g., Cl) at the quinoline C2 position correlate with improved logP (2.8–3.1) and BBB permeability .
- MD simulations: 100-ns trajectories assess stability of π-π interactions between the chromene ring and tyrosine residues in kinase targets .
How do intermolecular interactions in the crystal lattice affect physicochemical properties?
Answer:
- C–H···O/N interactions: Chains along the b-axis (D···A = 3.22 Å) stabilize the lattice, reducing solubility in nonpolar solvents .
- π-π stacking: Centroid distances of 3.58 Å between quinoline rings enhance thermal stability (Tₘ = 215–220°C) .
- Solvent channels: Disordered ethanol molecules occupy 8% of the unit cell volume, impacting hygroscopicity .
What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?
Answer:
- Microwave-assisted synthesis: Reduces reaction time from 12 hours to 30 minutes, minimizing Z-isomer formation .
- Flow chemistry: Continuous processing with immobilized base (e.g., Amberlyst A26) achieves >90% conversion .
- Crystallization control: Slow cooling in ethyl acetate yields >99% E-isomer via kinetic trapping .
How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic addition reactions?
Answer:
- Enone electrophilicity: The LUMO (−1.8 eV) localizes on Cβ, favoring Michael addition with thiols (e.g., glutathione, k = 2.3 × 10³ M⁻¹s⁻¹) .
- Steric hindrance: The dihydroquinoline C4-methyl group directs nucleophiles to the chromene ring (80% regioselectivity) .
- Solvent effects: Acetonitrile stabilizes transition states, doubling reaction rates versus THF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
